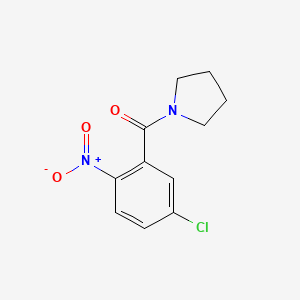
N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its unique properties. CPP-ACP is a bioactive agent that has been shown to have a positive effect on the remineralization of teeth, making it a promising tool in the prevention and treatment of dental caries.
Mecanismo De Acción
N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide works by binding to the surface of teeth and forming a protective layer that helps to prevent demineralization. It also helps to promote the remineralization of teeth by providing a source of calcium and phosphate ions.
Biochemical and Physiological Effects:
N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cariogenic bacteria, enhance the uptake of fluoride by teeth, and promote the remineralization of teeth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its ability to promote the remineralization of teeth, making it a promising tool in the prevention and treatment of dental caries. However, one of the limitations of N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is that its efficacy is dependent on the presence of calcium and phosphate ions, which may limit its use in certain clinical situations.
Direcciones Futuras
There are a number of future directions for research on N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, including the development of new formulations that can be used in a variety of clinical situations, the investigation of its potential use in the treatment of periodontal disease, and the exploration of its potential use in other areas of medicine. Additionally, further research is needed to better understand the mechanism of action of N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide and to optimize its use in clinical practice.
Métodos De Síntesis
N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain.
Aplicaciones Científicas De Investigación
N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied in the field of dentistry, with numerous studies demonstrating its efficacy in preventing and treating dental caries. It has also been shown to have antimicrobial properties, making it a potential tool in the treatment of periodontal disease.
Propiedades
IUPAC Name |
N-(1-cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-18(16-10-11-16)22-20(25)21(17-8-6-5-7-9-17)12-14-23(15-13-21)19(24)4-2/h4-9,16,18H,2-3,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPQUWJRPWSNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopropylpropyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2974000.png)
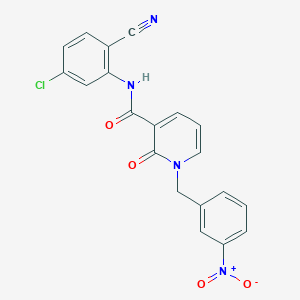

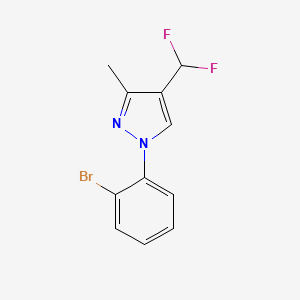
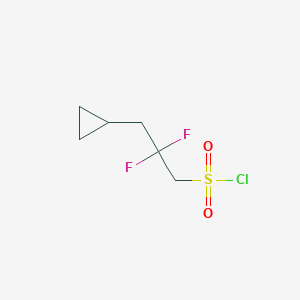
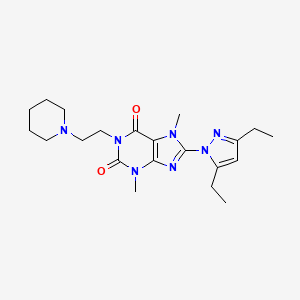
![Methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2974011.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2974012.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2974013.png)
![3-[(Furan-2-yl)methyl]-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2974014.png)
![N,N-Dimethyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B2974015.png)
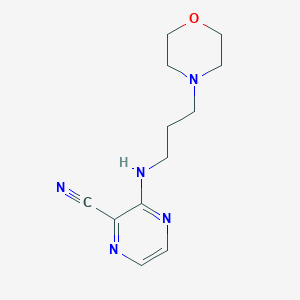
![2-(benzylthio)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2974017.png)
